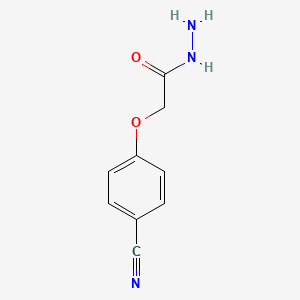

2-(4-Cyanophenoxy)acetohydrazide

Description

Contextualization within the Hydrazide Class of Organic Compounds

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached. chemeurope.com The general structure is R-NH-NH2, where R is an acyl group. wikipedia.org Acylhydrazides, such as 2-(4-Cyanophenoxy)acetohydrazide, are typically prepared through the reaction of an ester with hydrazine (B178648). wikipedia.org Unlike their parent hydrazine, hydrazides are generally not basic due to the electron-withdrawing nature of the acyl group. wikipedia.org

The hydrazide functional group is a cornerstone in synthetic chemistry, serving as a valuable precursor for the construction of various heterocyclic systems. taylorandfrancis.comnih.gov This reactivity stems from the nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazide moiety to undergo condensation reactions with carbonyl compounds to form hydrazones. taylorandfrancis.com These hydrazones can then be cyclized to generate a diverse range of heterocyclic rings, which are prevalent in many biologically active molecules. taylorandfrancis.com Furthermore, hydrazides and their derivatives have been investigated for a variety of biological activities, including antimicrobial and anticancer effects. ontosight.aiijpsr.com

Significance of the 4-Cyanophenoxy Moiety in Molecular Design and Reactivity

The 4-cyanophenoxy group is a key structural element that imparts specific properties to the 2-(4-Cyanophenoxy)acetohydrazide molecule. The nitrile (-C≡N) group is a strong electron-withdrawing group, which influences the electronic environment of the entire molecule. This electronic effect can modulate the reactivity of the hydrazide portion and the aromatic ring.

In the context of medicinal chemistry and drug design, the nitrile group is recognized as a versatile pharmacophore. It can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and even carboxyl groups, allowing for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. nih.gov The inclusion of a nitrile group can also impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often by reducing lipophilicity. nih.gov The cyano group's ability to participate in hydrogen bonding further contributes to its role in molecular recognition at protein binding sites. nih.gov

Overview of Key Research Trajectories for 2-(4-Cyanophenoxy)acetohydrazide and its Derivatives

The unique combination of the hydrazide and 4-cyanophenoxy functionalities in 2-(4-Cyanophenoxy)acetohydrazide has spurred several key research trajectories. A primary focus has been on its use as a scaffold for the synthesis of novel heterocyclic compounds. Researchers have utilized the reactive hydrazide to create a variety of derivatives, including Schiff bases and other complex ring systems, which have been investigated for their potential biological activities. ijpsr.commdpi.com

Another significant area of research involves the exploration of the biological potential of derivatives of 2-(4-Cyanophenoxy)acetohydrazide. Studies have shown that compounds incorporating this moiety can exhibit a range of effects, including antimicrobial and anticancer activities. ijpsr.comnih.govnih.govnih.gov For instance, derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov The design of these derivatives often involves modifying the core structure to optimize interactions with specific biological targets, a common strategy in modern drug discovery. nih.gov

Furthermore, the structural and conformational properties of 2-(4-Cyanophenoxy)acetohydrazide and its analogues are of interest. X-ray crystallography studies on similar hydrazide-containing compounds have provided insights into their molecular geometry, including the planarity of different molecular fragments and the nature of intermolecular interactions like hydrogen bonding. nih.govresearchgate.netscispace.comnih.govmdpi.com This fundamental understanding of their three-dimensional structure is crucial for rational drug design and for predicting how these molecules might interact with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDADGZSZWFRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281161 | |

| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380426-62-0 | |

| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380426-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 4 Cyanophenoxy Acetohydrazide Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of derivatives of 2-(4-cyanophenoxy)acetohydrazide can be significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the compound's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

Research on various hydrazone-containing compounds has demonstrated that the introduction of different functional groups can modulate their antimicrobial, anticancer, and antioxidant activities. For instance, the presence of electron-withdrawing groups, such as nitro or halogen moieties, on the phenyl ring can enhance the antimicrobial and anticancer potency of certain hydrazone derivatives. Conversely, electron-donating groups, like methoxy or hydroxyl, may increase antioxidant activity.

The position of the substituent also plays a critical role. For example, a substituent at the para position of a phenyl ring may exert a different effect on biological activity compared to the same substituent at the ortho or meta position due to variations in electronic effects and potential for steric hindrance.

The following table summarizes the general trends observed for substituent effects on the biological activities of hydrazone derivatives, which can be extrapolated to the 2-(4-cyanophenoxy)acetohydrazide scaffold.

| Substituent Type | General Effect on Biological Activity | Potential Activities Enhanced | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) | Generally increases potency | Antimicrobial, Anticancer | Increases the acidity of the N-H proton of the hydrazone linker, potentially enhancing binding to target enzymes or receptors. Can also increase lipophilicity, aiding cell membrane penetration. |

| Electron-Donating Groups (e.g., -OCH₃, -OH, -CH₃) | Can enhance specific activities | Antioxidant, Anti-inflammatory | Can increase electron density on the aromatic ring, which may be favorable for radical scavenging activities. May also influence receptor binding through hydrogen bonding. |

| Bulky/Steric Groups (e.g., -C(CH₃)₃) | Can either increase or decrease activity | Can enhance selectivity | A bulky group may provide a better fit for a specific binding pocket, leading to increased selectivity. However, it can also cause steric hindrance, preventing effective binding. |

| Lipophilic Groups (e.g., -CF₃, -Phenyl) | Generally increases potency up to a certain point | Antimicrobial, Anticancer | Increased lipophilicity can improve cell membrane permeability, leading to better target engagement. However, excessive lipophilicity can lead to poor solubility and bioavailability. |

Role of the Hydrazone Linker in Scaffold Modularity and Biological Engagement

The hydrazone linker (-CONH-N=CH-) is a key structural motif in 2-(4-cyanophenoxy)acetohydrazide derivatives and plays a multifaceted role in their biological activity. This linker provides a degree of rotational freedom, allowing the molecule to adopt various conformations, which can be crucial for optimal binding to a biological target.

The hydrazone group is also a key site for hydrogen bonding. The amide proton (N-H) and the imine nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring the molecule within the active site of an enzyme or receptor, thereby contributing to its inhibitory or modulatory effects.

Furthermore, the hydrazone linker offers a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives. By reacting 2-(4-cyanophenoxy)acetohydrazide with various aldehydes and ketones, a wide range of substituents can be introduced, enabling a systematic exploration of the SAR. This modularity is a significant advantage in the drug discovery process. The linker's ability to connect different pharmacophoric elements makes it a valuable tool in the design of chimeric compounds with dual or multiple biological activities.

Correlation between Electronic Properties and Biological Responses

The electronic properties of 2-(4-cyanophenoxy)acetohydrazide derivatives are intrinsically linked to their biological activity. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, can provide insights into the molecule's reactivity and stability.

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, which can be more likely to participate in chemical reactions or interact with biological targets. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can also predict the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

Computational studies on various biologically active molecules have shown that a correlation often exists between these electronic parameters and observed biological responses. For example, compounds with a higher HOMO energy may be more susceptible to oxidation and could exhibit enhanced antioxidant activity. Similarly, the electrostatic potential around the hydrazone linker can influence its ability to form key hydrogen bonds with a target protein. Understanding these correlations can guide the rational design of new derivatives with improved biological profiles.

Coordination Chemistry and Metal Complexation of 2 4 Cyanophenoxy Acetohydrazide

Ligand Properties and Coordination Modes of the Acetohydrazide Moiety

The 2-(4-cyanophenoxy)acetohydrazide ligand possesses several potential coordination sites: the carbonyl oxygen, the terminal amine nitrogen of the hydrazide group, the etheric oxygen, and the nitrogen atom of the distant cyano group. The presence of these varied donor atoms allows for a range of coordination behaviors, including acting as a chelating ligand or a bridging ligand, leading to the formation of mononuclear complexes or coordination polymers.

Bidentate Coordination through Carbonyl Oxygen and Amine Nitrogen

The most common coordination mode for acetohydrazide derivatives involves the formation of a stable five-membered chelate ring through the carbonyl oxygen and the primary amine nitrogen of the hydrazide moiety. mdpi.com This bidentate coordination is a well-established motif in the chemistry of hydrazide-based ligands. mdpi.comnih.gov In the case of 2-(4-cyanophenoxy)acetohydrazide, this chelation would leave the cyanophenyl group as a pendant arm, which could potentially engage in further interactions.

Studies on analogous compounds, such as 2-(4-bromophenoxy)acetohydrazide, have demonstrated this bidentate coordination fashion. For instance, in the nickel(II) complex, [NiCl2(L)(2-PrOH)]n (where L = 2-(4-bromophenoxy)acetohydrazide), the ligand coordinates to the metal center through the carbonyl oxygen and the amine nitrogen atom. mdpi.com This mode of coordination is also observed in complexes of other acetohydrazide derivatives with various transition metals. researchgate.net The stability of this chelate ring is a significant driving force for this particular coordination mode.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(4-cyanophenoxy)acetohydrazide can be achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product, leading to either discrete molecular complexes or extended polymeric structures.

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups in the IR spectrum upon complexation provide strong evidence for the coordination of the carbonyl oxygen and amine nitrogen. A shift of the ν(C=O) band to a lower frequency and changes in the ν(N-H) stretching vibrations are indicative of coordination. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transition bands, which are absent in the free ligand, confirms the formation of the complex. nih.gov

Molar Conductance and Magnetic Susceptibility: These measurements help in determining the electrolytic nature and the magnetic properties of the complexes, respectively, which can further elucidate their structure. researchgate.net

| Technique | Observation upon Complexation | Information Gained |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency; changes in ν(N-H) bands. | Evidence of coordination through carbonyl oxygen and amine nitrogen. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands. | Information on the coordination geometry of the metal ion. |

| X-ray Diffraction | Determination of the complete 3D structure. | Definitive bond lengths, angles, and crystal packing. |

| Molar Conductance | Measurement of conductivity in solution. | Determination of the electrolytic nature of the complex. |

| Magnetic Susceptibility | Measurement of magnetic moment. | Information on the electronic structure and spin state of the metal ion. |

Formation and Structural Aspects of Coordination Polymers

The presence of the cyano group in 2-(4-cyanophenoxy)acetohydrazide introduces the potential for the formation of coordination polymers. While the acetohydrazide moiety can chelate to a metal center, the nitrile nitrogen of the cyano group on the pendant arm can coordinate to an adjacent metal center, acting as a bridging ligand. This bridging capability can lead to the formation of one-, two-, or three-dimensional extended networks.

A study on a closely related ligand, 2-(4-bromophenoxy)acetohydrazide, with nickel(II) resulted in the formation of a one-dimensional coordination polymer. mdpi.com In this structure, the nickel centers are bridged by chloride ions, while the acetohydrazide ligand acts as a bidentate chelating ligand. mdpi.com Although the bromo-substituent does not participate in coordination, the analogous cyano group in 2-(4-cyanophenoxy)acetohydrazide is a well-known coordinating group and could lead to the formation of cyano-bridged polymeric structures. wichita.edu The formation of such coordination polymers is a key area of interest in crystal engineering and materials science. canterbury.ac.nz

Influence of Metal Coordination on Ligand Reactivity and Biological Potential

The coordination of a bioactive ligand to a metal ion can significantly alter its biological properties. researchgate.netmdpi.com Hydrazone and hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.comrsc.orgfrontiersin.org The biological activity of these compounds is often enhanced upon complexation with metal ions. mdpi.com

This enhancement is often explained by chelation theory, which suggests that the chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layers of cell membranes, increasing its bioavailability and efficacy. mdpi.com The coordinated metal ion can also play a crucial role in the mechanism of action, for instance, by promoting the generation of reactive oxygen species (ROS) or by binding to biological macromolecules like DNA. frontiersin.orgmdpi.com While specific studies on the biological activity of 2-(4-cyanophenoxy)acetohydrazide complexes are not extensively reported, the general trends observed for related hydrazide and hydrazone complexes suggest that its metal complexes could also exhibit interesting biological potential. researchgate.netmdpi.comfrontiersin.org

Exploration of Novel Architectures in Metallosupramolecular Chemistry

The field of metallosupramolecular chemistry focuses on the design and synthesis of complex, functional architectures through the self-assembly of metal ions and organic ligands. canterbury.ac.nz The ligand 2-(4-cyanophenoxy)acetohydrazide, with its combination of a chelating acetohydrazide unit and a potentially bridging cyano-functionalized arm, is an attractive candidate for the construction of novel metallosupramolecular assemblies.

The directional and predictable nature of the coordination bonds, along with weaker interactions such as hydrogen bonding and π-π stacking, can be exploited to create intricate structures like helicates, cages, and metal-organic frameworks (MOFs). canterbury.ac.nz The cyano group is a particularly interesting functional group in this context, as it can act as a linear bridging ligand, leading to the formation of extended networks. wichita.edu The combination of the chelating hydrazide moiety and the bridging cyano group could lead to the formation of robust and porous frameworks with potential applications in areas such as gas storage, catalysis, and sensing.

Mechanistic Investigations of Biological Activities in Vitro

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which therapeutic agents can exert their effects. This section explores the known interactions of 2-(4-Cyanophenoxy)acetohydrazide with various enzymes.

Akt Enzyme Inhibition Pathways and Specificity

The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a prominent strategy in anticancer drug development. tandfonline.com Research into coumarin-acetohydrazide derivatives has identified compounds that exhibit antiproliferative activity by inhibiting the VEGFR-2/AKT axis. rsc.org However, specific studies detailing the inhibitory activity of 2-(4-Cyanophenoxy)acetohydrazide against the Akt enzyme, including its specific pathways and isoform selectivity, are not currently available in the scientific literature.

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory and analgesic drugs, with COX-2 being a significant target in cancer therapy. nih.govresearchgate.net Studies on various acetohydrazide and pyrazole (B372694) derivatives have demonstrated their potential as COX inhibitors. nih.govacs.org Some of these derivatives have shown selectivity for the COX-2 isoform. nih.gov Nevertheless, there is no specific published data profiling the inhibitory effects of 2-(4-Cyanophenoxy)acetohydrazide on COX-1 or COX-2 enzymes.

Other Enzyme-Target Interactions

Beyond Akt and COX, many other enzymes serve as potential targets for therapeutic intervention. For instance, phenoxy acetohydrazide derivatives have been investigated as urease inhibitors. tandfonline.com Additionally, derivatives of phenothiazine (B1677639) have been evaluated as histone deacetylase (HDAC) inhibitors. nih.gov However, specific research identifying and characterizing other enzyme-target interactions for 2-(4-Cyanophenoxy)acetohydrazide has not been reported.

Cellular Pathway Modulation

The ability of a compound to modulate cellular pathways, such as those leading to programmed cell death (apoptosis), is a crucial aspect of its potential as a therapeutic agent.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Apoptosis is a fundamental process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov For example, some coumarin-acetohydrazide derivatives have been shown to trigger apoptosis in cancer cell lines like MCF-7 and Panc-1. rsc.org Similarly, phenoxazine (B87303) derivatives have demonstrated the ability to induce apoptosis in pancreatic cancer cell lines. nih.gov While the broader class of acetohydrazide derivatives has been a subject of such studies, specific investigations into the mechanisms by which 2-(4-Cyanophenoxy)acetohydrazide induces apoptosis in any cancer cell line, including detailed signaling cascades, have not been documented in the available literature.

Modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that governs cell growth, proliferation, and survival. wikipedia.orgnih.govmdpi.com Its dysregulation is a common feature in many cancers, making it a key target for cancer therapy. researchgate.netnih.gov The activation of this pathway can be triggered by various growth factors and is antagonized by tumor suppressors like PTEN. wikipedia.org Research on other compounds, such as certain leaf extracts, has shown that they can suppress cancer cell growth by inhibiting the PI3K/Akt/mTOR pathway. jcpjournal.org While the PI3K/Akt pathway is a well-established target for anticancer compounds, there is currently no specific data available that describes the modulatory effects of 2-(4-Cyanophenoxy)acetohydrazide on this pathway.

Computational and Theoretical Studies on 2 4 Cyanophenoxy Acetohydrazide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. rasayanjournal.co.in It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 2-(4-Cyanophenoxy)acetohydrazide, to the active site of a protein target. This method involves two main stages: a sampling algorithm to generate a variety of ligand conformations and a scoring function to estimate the binding affinity for each pose. ekb.eg

Docking simulations predict how 2-(4-Cyanophenoxy)acetohydrazide and its analogues may physically fit into the binding pocket of a target protein. The predicted pose reveals key intermolecular interactions that stabilize the ligand-protein complex. For analogous hydrazide and hydrazone-containing compounds, studies have shown that the hydrazide moiety is often crucial for forming hydrogen bonds with amino acid residues in the active site. mdpi.comresearchgate.netnih.gov

For 2-(4-Cyanophenoxy)acetohydrazide, the following interactions are plausible based on its structure:

Hydrogen Bonding: The terminal -NH2 group and the adjacent -NH- group of the hydrazide moiety can act as hydrogen bond donors. The carbonyl oxygen (C=O) and the ether oxygen (-O-) can serve as hydrogen bond acceptors. These groups can form critical hydrogen bond networks with polar residues like serine, threonine, or the peptide backbone of the protein.

Hydrophobic Interactions: The phenoxy ring provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

Polar Interactions: The cyano group (-C≡N) is a strong polar feature and can participate in dipole-dipole interactions or act as a hydrogen bond acceptor, potentially orienting the molecule within the active site to achieve a favorable binding conformation.

A critical output of molecular docking is the binding affinity, typically expressed as a scoring function value in units of kcal/mol. This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. ekb.eg For novel compounds to be considered promising, their binding affinities are often compared to those of known inhibitors or standard drugs targeting the same protein.

While specific docking studies for 2-(4-Cyanophenoxy)acetohydrazide are not widely published, studies on analogous hydrazone derivatives against various protein targets have demonstrated a range of binding affinities. The binding affinity is influenced by the specific substitutions on the aromatic rings and the nature of the target protein's active site.

Table 1: Example Binding Affinities of Analogous Hydrazone Compounds Against Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-methoxy benzoyl hydrazone derivatives | Leishmania Trypanothione Reductase | -7.5 to -9.8 | biointerfaceresearch.com |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |

| Pyrazolopyrimidinone-hydrazones | Epidermal Growth Factor Receptor (EGFR) | High Affinity (Specific values not stated) | nih.gov |

This table is illustrative and shows typical binding affinity ranges for compounds with similar functional groups.

Pharmacokinetic Property Predictions and Drug-Likeness Assessments

Beyond target interaction, the success of a potential drug is highly dependent on its pharmacokinetic properties. In silico tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, as well as its general "drug-likeness." biointerfaceresearch.comnih.gov

ADME properties determine the bioavailability and residence time of a drug in the body. Computational models predict these parameters based on the molecule's physicochemical properties.

Absorption: Predictions often focus on human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). Compounds with good absorption are more likely to be effective when administered orally.

Distribution: This relates to how a compound spreads throughout the body's tissues. Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

Excretion: This predicts how the compound is cleared from the body, which influences its half-life.

Table 2: Predicted ADME Properties for 2-(4-Cyanophenoxy)acetohydrazide

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Likely to cross the intestinal cell barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | A significant fraction may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of interactions involving this enzyme. |

| Excretion |

Note: These are theoretical predictions based on the compound's structure and may not reflect experimental outcomes.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a chemical compound. wikipedia.orgdrugbank.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria: researchgate.nettaylorandfrancis.com

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Table 3: Lipinski's Rule of Five Analysis for 2-(4-Cyanophenoxy)acetohydrazide

| Parameter | Rule | Value for C₉H₉N₃O₂ | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 Da | 191.19 g/mol | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 (one -NH- and one -NH₂) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 (two O atoms, three N atoms) | Yes |

| Octanol-Water Partition Coefficient (XlogP) | ≤ 5 | -0.1 (predicted) uni.lu | Yes |

| Violations | ≤ 1 | 0 | Pass |

Based on this analysis, 2-(4-Cyanophenoxy)acetohydrazide fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability and drug-likeness.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the motions of every atom in the protein-ligand complex, MD can be used to assess the stability of the docked pose and analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

A typical MD simulation for a protein-ligand complex would be run for tens to hundreds of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand is monitored throughout the simulation. A stable, low RMSD value indicates that the ligand remains bound in its initial docked conformation and does not diffuse away from the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein's amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions predicted by docking.

For 2-(4-Cyanophenoxy)acetohydrazide, an MD simulation would be expected to confirm the stability of the key hydrogen bonds formed by its hydrazide group and the hydrophobic interactions of its phenoxy ring within a target's active site. Such simulations provide a higher level of confidence in the binding mode predicted by initial docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is used to investigate the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. ornl.govmdpi.com These calculations allow for the optimization of molecular geometries and the prediction of various molecular properties, such as total energy, dipole moments, and vibrational frequencies. ornl.govnih.gov

For molecules in the phenoxy acetohydrazide class, DFT studies help elucidate the spatial arrangement of atoms and the distribution of electrons. This information is crucial for understanding how these molecules interact with biological targets. The methods employed typically involve specific functionals, like B3LYP, and basis sets, such as 6-311+G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT is used to calculate key descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and has the capacity to donate them, while the LUMO is the innermost empty orbital with the ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.gov

In a DFT study on an analogue, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO-LUMO gap was calculated to be 5.406 eV, indicating high stability. nih.gov Such calculations also reveal the distribution of these orbitals across the molecule. For instance, the HOMO might be spread over the entire molecule, while the LUMO is concentrated on a specific ring system, highlighting regions susceptible to nucleophilic or electrophilic attack. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different analogues of 2-(4-Cyanophenoxy)acetohydrazide.

Table 1: Representative Reactivity Descriptors for a Phenoxy Acetamide Analogue (Data derived from a study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide nih.gov)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.045 |

| ELUMO | -0.639 |

| Energy Gap (ΔE) | 5.406 |

| Ionization Potential (I) | 6.045 |

| Electron Affinity (A) | 0.639 |

| Electronegativity (χ) | 3.342 |

| Chemical Hardness (η) | 2.703 |

| Softness (S) | 0.370 |

| Electrophilicity Index (ω) | 2.065 |

Pharmacophore Modeling and Pattern Analysis

Pharmacophore modeling is a widely used technique in computer-aided drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key molecular interaction points. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a series of 2-(4-Cyanophenoxy)acetohydrazide analogues with known biological activity, a pharmacophore model can be generated to understand the structural requirements for their interaction with a target receptor. The process involves aligning the active compounds and identifying the common chemical features that are crucial for their activity. nih.gov

The key pharmacophoric features of 2-(4-Cyanophenoxy)acetohydrazide would likely include:

An aromatic ring (the cyanophenyl group).

A hydrogen bond acceptor (the nitrogen of the cyano group and the carbonyl oxygen).

A hydrogen bond donor (the -NH and -NH2 groups of the hydrazide moiety).

A hydrophobic feature (the phenyl ring).

This model then serves as a 3D query for virtual screening of large compound databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov Furthermore, pharmacophore models can be refined by incorporating exclusion volumes, which define regions of space that would lead to steric clashes with the receptor, thereby improving the model's predictive power. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity.

In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors can be classified as:

Electronic: (e.g., HOMO/LUMO energies, dipole moment).

Topological: (e.g., molecular connectivity indices, which describe the branching and complexity of the molecular skeleton).

Spatial/Steric: (e.g., molecular volume, surface area, shape factors).

Thermodynamic: (e.g., molar refractivity, dielectric energy). nih.govresearchgate.net

A statistical method, such as multiple linear regression or support vector machine, is then used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is evaluated using statistical metrics like the coefficient of determination (r²) and by testing it on an external set of compounds (test set) not used in model generation. nih.gov

A QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogues, which are structurally related to 2-(4-Cyanophenoxy)acetohydrazide, successfully developed a model to predict their antimycobacterial activity. nih.gov The study revealed that the activity was predominantly influenced by specific descriptors. nih.gov

Table 2: Key Descriptors from a QSAR Study on Acetohydrazide Analogues (Based on findings for 2-(pyrazin-2-yloxy)acetohydrazide analogues against Mycobacterium tuberculosis nih.gov)

| Descriptor Type | Specific Descriptor | Influence on Activity |

|---|---|---|

| Topological | Molecular Connectivity Index (Length 6) | Positively correlated |

| Spatial | Hydrogen Donor Feature | Positively correlated |

| Spatial | Shape Factor of Substituent | Positively correlated |

| Electronic | Energy of LUMO | Negatively correlated (for general antibacterial activity) |

The resulting QSAR model not only predicted the activity of new compounds but also provided valuable insights into the structural features that could be modified to optimize biological activity. nih.gov For example, the model indicated that increasing molecular complexity (connectivity index) and the presence of hydrogen donors were beneficial for antimycobacterial efficacy. nih.gov Such findings are crucial for the rational design of new analogues of 2-(4-Cyanophenoxy)acetohydrazide.

Strategic Applications and Emerging Roles of 2 4 Cyanophenoxy Acetohydrazide

Role as a Versatile Synthetic Building Block for Complex Molecules

2-(4-Cyanophenoxy)acetohydrazide serves as a highly adaptable intermediate in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring a reactive acetohydrazide moiety and a cyano-functionalized phenoxy group, allows it to participate in diverse cyclization and condensation reactions. The hydrazide group can act as a potent nucleophile, enabling the construction of various ring systems that are of significant interest in medicinal and materials chemistry.

The versatility of the related precursor, cyanoacetic acid hydrazide, which contains multiple reactive centers (cyano, active methylene, carbonyl, amido, and hydrazino groups), underscores the synthetic potential inherent in such molecules. researchgate.netchemrxiv.org This multiplicity of reactive sites allows for the synthesis of a broad spectrum of polyfunctional heterocyclic compounds with potential pharmacological applications. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Synthesis from Acetohydrazide Precursors

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| Isatin | Oxoindolinylidene Derivative | mdpi.com |

| Acetylacetone | Pyrazolyl Derivative | mdpi.com |

| Ethyl Acetoacetate | Pyrazolone Derivative | mdpi.com |

Precursor for the Development of Novel Chemical Entities in Medicinal Chemistry

The heterocyclic scaffolds derived from 2-(4-cyanophenoxy)acetohydrazide are frequently explored for their potential therapeutic applications, particularly in oncology. The ability to readily synthesize a library of derivatives allows for systematic structure-activity relationship (SAR) studies to identify novel chemical entities with enhanced biological profiles.

Research has demonstrated that compounds synthesized from acetohydrazide precursors exhibit significant cytotoxic activity against various human tumor cell lines. mdpi.com In one study, newly prepared heterocyclic compounds were evaluated in vitro against a panel of four human cancer cell lines: hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), human prostate cancer (PC3), and breast cancer (MCF-7), with many of the tested compounds showing satisfactory activity. mdpi.com

A separate study focused on a structurally similar starting material, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, to synthesize a new series of pyrazole (B372694), bipyridine, and Schiff base derivatives. nih.gov These compounds were screened for their anticancer activity against the MCF-7 breast cancer cell line. The results indicated that several of the synthesized molecules displayed a promising cytotoxic effect, with one derivative in particular showing more potent activity than the reference drug, doxorubicin. nih.gov This highlights the role of the acetohydrazide core in generating compounds with significant potential in medicinal chemistry.

Table 2: Cytotoxic Activity of Acetohydrazide-Derived Compounds

| Compound Type | Target Cell Line | Notable Result | Reference |

|---|---|---|---|

| Pyrazole, Bipyridine, Schiff Base Derivatives | MCF-7 (Breast Cancer) | One compound showed an IC50 of 0.6 ± 0.01 µg/mL, outperforming the reference drug. | nih.gov |

Potential in Agricultural Chemistry for Agrochemical Development

While direct studies on 2-(4-cyanophenoxy)acetohydrazide in agrochemical applications are not prominent, the core chemical structure, specifically the phenoxyacetic acid moiety, is a well-established pharmacophore in agricultural chemistry. This suggests a potential for its derivatives to be explored for agrochemical development.

The most notable analogue in this field is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used synthetic auxin herbicide that targets broad-leaved weeds. bohrium.com The development of advanced delivery systems for phenoxy-based herbicides, such as controlled-release formulations, is an active area of research aimed at improving efficacy and reducing environmental impact. bohrium.comresearchgate.net For example, nanohybrid materials containing 4-(2,4-dichlorophenoxy)butyrate (DPBA) have been synthesized to create safer herbicide systems that minimize direct exposure to the environment. researchgate.net Given that the fundamental phenoxy structure is crucial for the herbicidal activity of these compounds, it is plausible that derivatives of 2-(4-cyanophenoxy)acetohydrazide could be designed and screened for similar properties, potentially leading to new classes of plant growth regulators or herbicides.

Exploration in Advanced Materials Science (e.g., Liquid Crystalline Properties of Related Cyano-Phenoxy Compounds)

The 4-cyanophenoxy group is a key structural motif in the field of advanced materials, particularly in the design of liquid crystals. aspbs.comscispace.com The combination of a rigid aromatic core (the phenyl ring) and a strong polar terminal group (the cyano group, -C≡N) is a classic design feature for creating molecules that exhibit mesogenic behavior. researchgate.net The rigidity provides the necessary structural anisotropy, while the large dipole moment of the cyano group promotes the specific intermolecular interactions required for the formation of ordered liquid crystalline phases, such as nematic and smectic phases. researchgate.netoup.com

Numerous studies have investigated cyano-containing compounds for their liquid crystal properties. For example, 4'-n-alkyl-4-cyanobiphenyls (nCBs) are a well-known family of commercially important liquid crystals. aps.org Similarly, cyanostilbene and cyanothiophene derivatives have been synthesized and shown to form various mesophases. oup.commdpi.com Research into side-chain liquid-crystalline block copolymers incorporating cyano-terminated phenyl benzoate moieties has shown that these materials can self-assemble into well-defined layered structures, such as smectic A phases. mdpi.com The presence of the cyano group is crucial for these properties, suggesting that derivatives of 2-(4-cyanophenoxy)acetohydrazide could be explored as building blocks for novel liquid crystalline polymers or other advanced functional materials.

Strategic Design in Targeted Therapeutic Agent Development (e.g., Small-Molecule Akt Inhibitors)

The 2-(4-cyanophenoxy)acetohydrazide scaffold is strategically significant in the design of targeted therapeutic agents, particularly small-molecule kinase inhibitors for cancer treatment. The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its overactivation is a common feature in many human cancers, including lung, breast, and ovarian carcinomas. nih.govnih.govresearchgate.net Consequently, Akt has become a key target for the development of novel anticancer drugs. nih.govfrontiersin.org

The chemical structure of 2-(4-cyanophenoxy)acetohydrazide provides a framework that can be elaborated to create potent and selective Akt inhibitors. Research has led to the synthesis and evaluation of new thiazole (B1198619) derivatives, where the cyanophenoxy moiety is a key component. One such compound, 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole, emerged as a highly promising anticancer agent. nih.gov This molecule demonstrated potent and selective inhibitory effects against C6 glioma and A549 lung adenocarcinoma cells while showing minimal toxicity to healthy NIH/3T3 cells. nih.gov Crucially, further investigation confirmed that this compound significantly inhibited the Akt enzyme and induced a higher rate of apoptosis in cancer cells than the conventional chemotherapy drug cisplatin. nih.gov

Table 3: Activity of a Cyanophenoxy-Containing Thiazole Derivative

| Cell Line | IC50 Value (µg/mL) | Activity | Reference |

|---|---|---|---|

| C6 (Rat Glioma) | 3.83 ± 0.76 | Potent Cytotoxicity | nih.gov |

| A549 (Human Lung Adenocarcinoma) | 12.0 ± 1.73 | Potent Cytotoxicity | nih.gov |

| NIH/3T3 (Healthy Mouse Fibroblast) | > 500 | Selective against cancer cells | nih.gov |

This evidence underscores the strategic value of the cyanophenoxy group in designing targeted therapies, validating its use as a core component in the development of small-molecule Akt inhibitors. nih.gov

Future Research Directions and Interdisciplinary Prospects

Elucidation of Unexplored Biological Mechanisms and Target Identification

The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov This suggests that 2-(4-Cyanophenoxy)acetohydrazide could serve as a foundational structure for identifying new therapeutic agents. Future research should prioritize the systematic exploration of its biological potential.

A primary research direction involves screening 2-(4-Cyanophenoxy)acetohydrazide and its derivatives against a diverse panel of biological targets. The hydrazone derivatives of similar compounds have shown potent inhibitory activity against various enzymes crucial for disease progression. nih.gov For instance, studies on other heterocyclic hydrazones have identified tubulin polymerization, histone deacetylases (HDACs), and various kinases as potential targets. nih.govnih.govnih.gov A logical next step would be to investigate if 2-(4-Cyanophenoxy)acetohydrazide or its derivatives exhibit similar mechanisms.

Target identification can be significantly accelerated using modern chemogenomic and proteomic approaches. Techniques like affinity chromatography-mass spectrometry or activity-based protein profiling could be employed to isolate and identify specific protein binding partners from cell lysates. Furthermore, computational methods, such as inverse docking, can screen the compound against databases of known protein structures to generate hypotheses about its molecular targets, which can then be validated experimentally. nih.gov

| Research Approach | Objective | Example Application for 2-(4-Cyanophenoxy)acetohydrazide |

| Phenotypic Screening | Identify broad biological effects. | Test against various cancer cell lines (e.g., HCT-116, MCF-7), bacterial strains (e.g., S. aureus, E. coli), and fungal pathogens. mdpi.comnih.gov |

| Enzyme Inhibition Assays | Determine specific enzymatic targets. | Evaluate inhibitory activity against kinases, carbonic anhydrases, lipoxygenases, and histone deacetylases. nih.govmdpi.com |

| Target Deconvolution | Identify molecular binding partners. | Utilize affinity-based proteomics to pull down interacting proteins from cell extracts. |

| In Silico Target Prediction | Generate hypotheses for biological targets. | Use tools like CACTI to predict targets based on structural similarity to compounds with known mechanisms of action. nih.gov |

Development of Novel Derivatization Pathways and Scaffold Diversity

The chemical structure of 2-(4-Cyanophenoxy)acetohydrazide is ripe for modification, offering pathways to generate large libraries of novel compounds with diverse properties. The hydrazide functional group is a particularly versatile handle for derivatization.

The most common and straightforward derivatization pathway is the acid-catalyzed condensation of the terminal hydrazide group with a wide variety of aldehydes and ketones to form N-acylhydrazones. mdpi.comresearchgate.net This reaction is typically high-yielding and allows for the introduction of countless substituents, including aromatic, heterocyclic, and aliphatic moieties. By systematically varying the carbonyl compound, researchers can fine-tune the steric and electronic properties of the final molecule to optimize biological activity. This approach has been successfully used to create potent antibacterial and anticancer agents from other hydrazide precursors. nih.govnih.gov

Beyond simple hydrazone formation, the 2-(4-Cyanophenoxy)acetohydrazide scaffold can be elaborated through other synthetic transformations. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for amide coupling or other functionalizations. The aromatic ring itself could be subject to electrophilic substitution to introduce additional functional groups. The goal of these efforts is to explore the chemical space around the core scaffold, a strategy known as scaffold diversity, which is critical for translating a starting compound into a drug-like molecule with optimized pharmacological properties. nih.govmdpi.com

| Derivatization Strategy | Reagents | Potential Products |

| Hydrazone Synthesis | Aromatic/heterocyclic aldehydes or ketones | Schiff bases (N-acylhydrazones) with diverse substituents. nih.gov |

| Azide Coupling | Sodium nitrite, HCl, followed by various amines | N-alkyl or N-aryl propanamides, introducing a range of lipophilic or hydrophilic groups. mdpi.com |

| Cyano Group Transformation | Acid/base hydrolysis or reduction (e.g., H₂/catalyst) | Carboxylic acid or aminomethyl derivatives for further coupling reactions. |

| Heterocycle Formation | Reaction with 1,3-dicarbonyl compounds | Formation of pyrazole (B372694) or other five-membered heterocyclic rings. |

Integration with Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Modern drug discovery is increasingly driven by computational techniques that can significantly reduce the time and cost associated with identifying and optimizing lead compounds. researchgate.netnih.gov The exploration of 2-(4-Cyanophenoxy)acetohydrazide and its potential derivatives would greatly benefit from the integration of these in silico tools.

Molecular Docking and Dynamics: Once potential biological targets are hypothesized or identified, molecular docking can be used to predict the binding mode and affinity of 2-(4-Cyanophenoxy)acetohydrazide derivatives within the target's active site. mdpi.commdpi.com These simulations provide crucial insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern binding. nih.gov For example, docking studies could reveal how the cyanophenoxy ring interacts with aromatic residues in an enzyme's binding pocket. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. mdpi.com

AI and Machine Learning: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties. Current time information in Bangalore, IN. AI models can be trained on large chemical libraries to predict the bioactivity, toxicity, and physicochemical properties of novel compounds before they are ever synthesized. nih.gov For 2-(4-Cyanophenoxy)acetohydrazide, a virtual library of thousands of potential derivatives could be generated and screened using AI to prioritize a smaller, more promising set of candidates for actual synthesis and experimental testing, thereby accelerating the discovery process.

| Computational Tool | Application | Purpose for 2-(4-Cyanophenoxy)acetohydrazide Research |

| Molecular Docking | Predict binding orientation and affinity. | To understand how derivatives bind to potential targets like kinases or HDACs and guide structure-based design. mdpi.com |

| QSAR Modeling | Relate chemical structure to biological activity. | To build models that predict the potency of new derivatives based on their structural features. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of a ligand-protein complex. | To assess the stability of the predicted binding pose and understand the dynamic nature of the interaction. mdpi.com |

| AI/ML Predictive Models | Predict bioactivity, toxicity, and ADMET properties. | To screen large virtual libraries of derivatives and select the most promising candidates for synthesis, reducing experimental costs. Current time information in Bangalore, IN. |

Exploration of Catalytic Applications and Sustainable Synthesis Approaches

The applications of 2-(4-Cyanophenoxy)acetohydrazide may extend beyond pharmacology into the realm of catalysis. Hydrazine (B178648) and its derivatives have been investigated as organocatalysts. For instance, some cyclic hydrazides have shown efficiency in catalyzing Diels-Alder reactions through the formation of iminium ion intermediates. clockss.org Future studies could explore whether 2-(4-Cyanophenoxy)acetohydrazide or its derivatives can act as catalysts for key organic transformations. The presence of multiple heteroatoms (nitrogen, oxygen) provides potential coordination sites, suggesting the compound could also serve as a ligand for metal-based catalysts.

In parallel, the synthesis of 2-(4-Cyanophenoxy)acetohydrazide and its derivatives should be guided by the principles of green chemistry to ensure environmental sustainability. Research into sustainable synthetic methods could focus on several areas:

Solvent-Free Reactions: Mechanical grinding or solid-state reactions can eliminate the need for hazardous organic solvents, reduce waste, and often shorten reaction times. mdpi.comresearchgate.net

Green Catalysts: Employing biodegradable and non-toxic catalysts, such as the amino acid L-proline, can replace traditional, more hazardous acid or base catalysts in hydrazone synthesis. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis is an energy-efficient method that can dramatically accelerate reaction rates compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

The development of eco-friendly protocols for synthesizing a library of 2-(4-Cyanophenoxy)acetohydrazide derivatives would be a significant advancement, aligning chemical manufacturing with modern sustainability goals. researchgate.netnih.gov

Investigation of 2-(4-Cyanophenoxy)acetohydrazide in Other Chemical and Biological Domains

While the primary focus often lies in medicinal chemistry, the unique structure of 2-(4-Cyanophenoxy)acetohydrazide suggests potential applications in other domains, such as material science and coordination chemistry.

The aromatic cyanophenoxy group is an interesting electronic moiety. Aromatic nitriles are precursors to various functional materials. Similar to coumarin (B35378) derivatives, which are used in fluorescent probes and photo-responsive polymers, the 2-(4-cyanophenoxy) scaffold might possess useful photophysical properties like fluorescence. researchgate.net Its potential as a building block for polymers or as a component in the synthesis of dyes could be an exciting area of exploration.

Furthermore, the acetohydrazide portion of the molecule is an excellent chelating agent for metal ions. Hydrazide derivatives are known to form stable complexes with a variety of transition metals and lanthanides. mdpi.com These metal complexes can exhibit unique magnetic, optical, or catalytic properties. Research could be directed toward synthesizing metal complexes of 2-(4-Cyanophenoxy)acetohydrazide and characterizing their structures and properties, potentially leading to applications in areas such as molecular magnets, sensors, or catalysis.

Finally, its role in agrochemicals could be investigated. Many commercial fungicides and herbicides are based on heterocyclic nitrogen compounds. mdpi.com Screening 2-(4-Cyanophenoxy)acetohydrazide and its derivatives for activity against plant pathogens or for herbicidal properties could uncover valuable applications in agriculture.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-Cyanophenoxy)acetohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are formed by refluxing 2-(4-cyanophenoxy)acetic acid esters with hydrazine hydrate in ethanol or propan-2-ol. Subsequent Schiff base formation involves reacting the hydrazide with aromatic/heteroaromatic aldehydes in acetic acid under reflux. Characterization is performed using elemental analysis, IR, ¹H-NMR, and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are employed to characterize 2-(4-Cyanophenoxy)acetohydrazide?

- Methodological Answer : Key techniques include:

- ¹H-NMR and IR : To confirm hydrazide and Schiff base formation (e.g., NH and C=O stretches).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 90.018°, V = 935.87 ų) .

- Chromatographic mass spectrometry : Validates molecular ion peaks and purity .

Q. How is the antimicrobial activity of 2-(4-Cyanophenoxy)acetohydrazide derivatives assessed in primary screening?

- Methodological Answer : Antimicrobial efficacy is evaluated using:

- Agar diffusion assays : Measures zone of inhibition against pathogens like Escherichia coli and Xanthomonas campestris.

- Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting visible bacterial growth.

- Structure-activity trends often correlate electron-withdrawing substituents (e.g., cyano groups) with enhanced activity .

Q. What in vitro assays are used to evaluate the antioxidant potential of acetohydrazide derivatives?

- Methodological Answer : Common assays include:

- DPPH radical scavenging : Quantifies hydrogen-donating ability (e.g., IC₅₀ values for derivatives like compound 4 in ).

- Reducing power assays : Measures Fe³⁺ to Fe²⁺ reduction capacity .

Advanced Research Questions

Q. How do structural modifications at the hydrazide moiety influence the antiviral activity against Hepatitis A virus (HAV)?

- Methodological Answer : Substituents like 4-chloro or 4-bromo phenyl groups enhance virustatic effects. For example:

- 2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-chlorophenyl)ethylidene)acetohydrazide shows IC₅₀ = 8.5 µg/mL (TI = 88) against HAV adsorption.

- Mechanistic studies involve time-of-addition assays to distinguish adsorption vs. replication inhibition .

Q. What methodologies are used to investigate the structure-activity relationships (SAR) of acetohydrazide derivatives in actoprotective applications?

- Methodological Answer : SAR studies employ:

- Substituent variation : Introducing 4-chlorobenzylidene improves actoprotective effects in rodent fatigue models, while nitro or dimethylamino groups reduce efficacy.

- In vivo behavioral assays : Measures forced swimming or running endurance in rats .

Q. What advanced thermal analysis techniques are applied to study the decomposition pathways of acetohydrazide derivatives?

- Methodological Answer : Techniques include:

- Simultaneous TGA-DSC : Quantifies thermal stability and decomposition kinetics (e.g., activation energy via Flynn-Wall-Ozawa method).

- Oxidative decomposition studies : Identifies volatile byproducts using coupled gas chromatography-mass spectrometry (GC-MS) .

Q. How do computational approaches like molecular docking and DFT calculations aid in understanding biological mechanisms?

- Methodological Answer :

- Molecular docking : Predicts binding affinities to targets like monoamine oxidase (MAO) or viral proteases (e.g., docking scores for MAO inhibitors in ).

- DFT calculations : Computes electronic properties (e.g., EHOMO, ELUMO) to correlate with antioxidant or corrosion inhibition activities .

Data Contradiction and Resolution Strategies

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assay conditions : Control variables like pH, temperature, and solvent polarity.

- Dose-response validation : Replicate IC₅₀/TI calculations using orthogonal assays (e.g., fluorescence-based vs. plaque reduction).

- Pharmacokinetic profiling : Address bioavailability discrepancies via ADMET studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.